N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide
Description
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide is a synthetic indole derivative characterized by a methyl group at the 1-position of the indole ring and a carboxamide substituent at the 6-position. The 3-acetylamino phenyl group attached to the indole core distinguishes it from simpler indole-based compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-methylindole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)19-15-4-3-5-16(11-15)20-18(23)14-7-6-13-8-9-21(2)17(13)10-14/h3-11H,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEODBLFSFAMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, acetic anhydride, and 1-methylindole.
Nitration and Reduction: The 3-nitroaniline is first nitrated to form 3-nitroacetanilide, which is then reduced to 3-acetylaminoaniline.
Coupling Reaction: The 3-acetylaminoaniline is then coupled with 1-methylindole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Pharmacology: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-6-carboxamide and related indole derivatives or heterocyclic compounds.
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Carboxamide vs. Cyano Groups: The 6-carboxamide in the target compound contrasts with the 6-cyano group in BIX 02189 .
- Acetylamino Phenyl vs. Dimethylaminomethyl: The 3-acetylamino phenyl group provides a planar aromatic moiety with hydrogen-bonding capability, whereas the dimethylaminomethyl group in BIX 02189 introduces a basic, flexible side chain, influencing solubility and membrane permeability .
- Indole vs. Phthalimide Cores : The indole scaffold in the target compound is more biologically relevant for receptor interactions compared to the rigid phthalimide core in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis .
Spectroscopic and Analytical Data
- NMR Data : The indole-fused compound (C15H15N2) reported in shows distinct 13C-NMR signals for the indole carbons (e.g., δ 109.46 for C-7, δ 128.83 for C-3a). These values provide a reference for interpreting the target compound’s NMR profile, though specific data for the latter are unavailable.
- Mass Spectrometry : The HRMS of C15H15N2 (m/z 223.1225) aligns with indole derivatives, suggesting the target compound’s molecular ion would likely appear in a similar range (exact mass dependent on substituents).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
